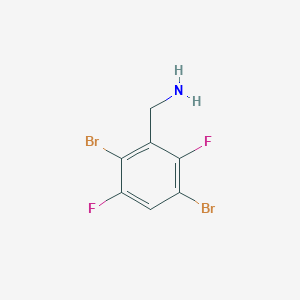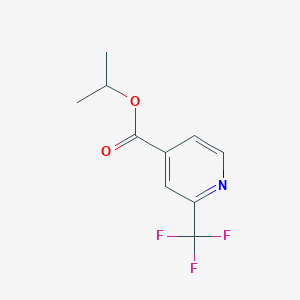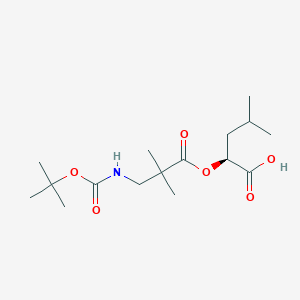
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amines during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid typically involves the introduction of the Boc group into the molecule. One common method for this involves the use of di-tert-butyl dicarbonate (Boc2O) as the Boc source. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like TEA.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and tert-butanol as by-products.
Substitution: The major products depend on the nucleophile used but typically include the substituted amine or ester.
科学的研究の応用
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
- (S)-3-(tert-Butoxycarbonylamino)butanoic acid ethyl ester
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
Uniqueness
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid is unique due to its specific structure, which includes a Boc-protected amine and a methylpentanoic acid moiety. This combination allows for selective reactions and applications in various fields, making it a versatile compound in organic synthesis.
特性
分子式 |
C16H29NO6 |
|---|---|
分子量 |
331.40 g/mol |
IUPAC名 |
(2S)-2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-4-methylpentanoic acid |
InChI |
InChI=1S/C16H29NO6/c1-10(2)8-11(12(18)19)22-13(20)16(6,7)9-17-14(21)23-15(3,4)5/h10-11H,8-9H2,1-7H3,(H,17,21)(H,18,19)/t11-/m0/s1 |
InChIキー |
COSUYOZCKANHPZ-NSHDSACASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)OC(=O)C(C)(C)CNC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)O)OC(=O)C(C)(C)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


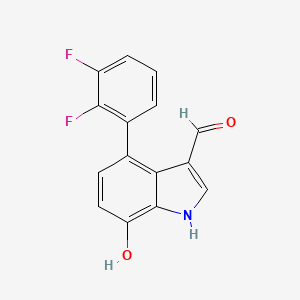
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)

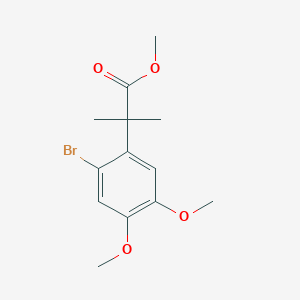
![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
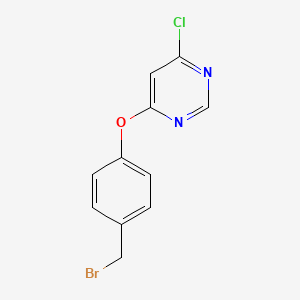

![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
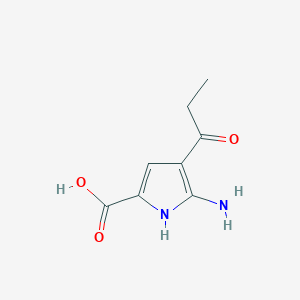
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
